

1-(6-Nitropyridin-3-yl)piperazine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(6-Nitropyridin-3-yl)piperazine**

Cat. No.: **B1631402**

[Get Quote](#)

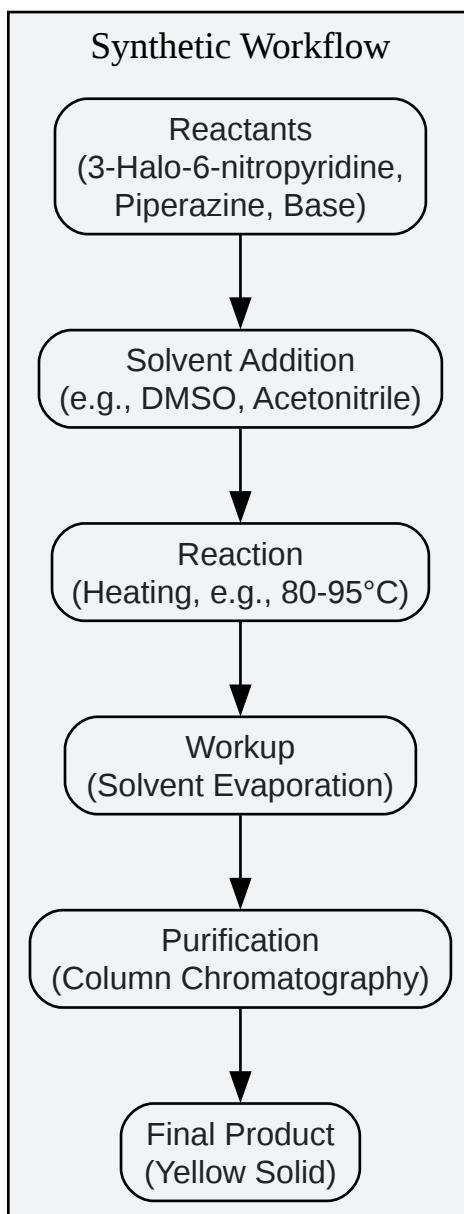
Compound Identification and Physicochemical Profile

1-(6-Nitropyridin-3-yl)piperazine is a heterocyclic compound featuring a piperazine ring attached to the 3-position of a 6-nitropyridine moiety.^[1] This structural arrangement, combining the versatile piperazine scaffold with the electron-deficient nitropyridine ring, makes it a valuable intermediate for further chemical elaboration.^{[2][3]}

The compound typically presents as a yellow solid and its core physicochemical properties are summarized below.^[4]

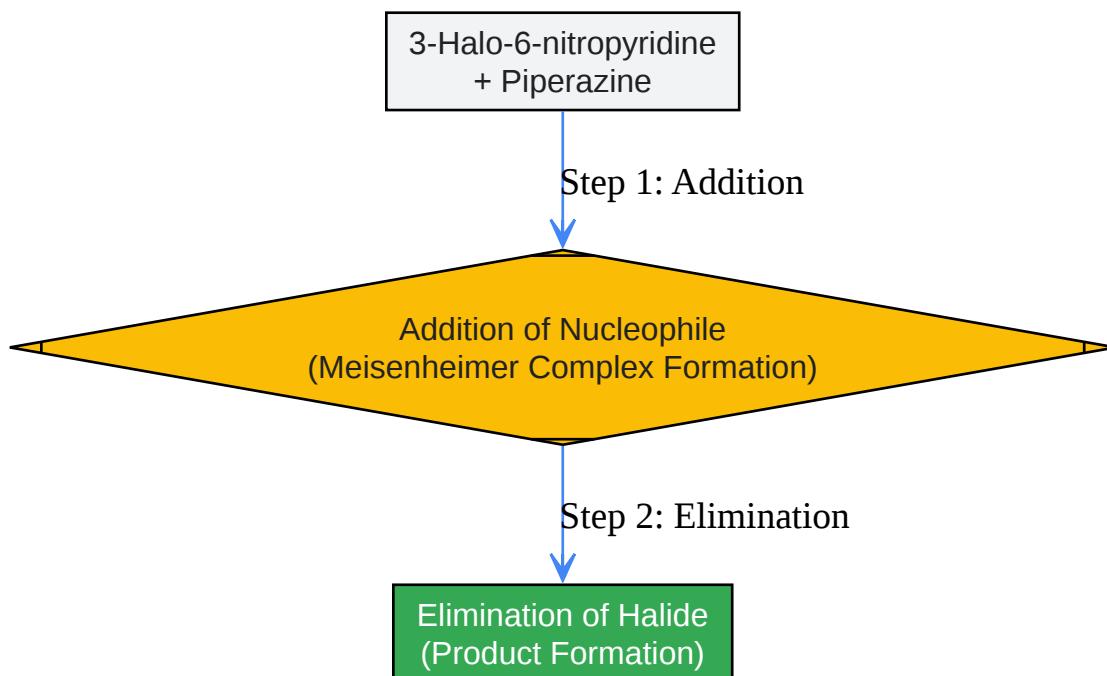
Property	Value	Source(s)
IUPAC Name	1-(6-nitropyridin-3-yl)piperazine	[5]
CAS Number	775288-71-6	[1] [4] [5] [6]
Molecular Formula	C ₉ H ₁₂ N ₄ O ₂	[1] [4] [5]
Molecular Weight	208.22 g/mol	[1] [4] [5]
Physical Form	Solid	[7]
Appearance	Yellow Solid	[4] [6]
Solubility	Soluble in Chloroform, Methanol	[7]
Storage Temperature	2-8°C, under inert atmosphere	[7] [8]
Boiling Point	422.8 ± 40.0 °C (Predicted)	[7]
Density	1.278 ± 0.06 g/cm ³ (Predicted)	[7]
InChI Key	UBCDLQPOKISIDX-UHFFFAOYSA-N	[1]

Synthesis and Mechanistic Considerations


The primary and most efficient route for synthesizing **1-(6-Nitropyridin-3-yl)piperazine** is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[\[1\]](#) This pathway is highly effective due to the electron-withdrawing nature of the nitro group, which activates the pyridine ring towards nucleophilic attack.

The general reaction involves coupling a 3-halo-6-nitropyridine (e.g., 5-bromo-2-nitropyridine or 3-chloro-6-nitropyridine) with piperazine, often in the presence of a non-nucleophilic base in a polar aprotic solvent.[\[1\]](#)[\[4\]](#)[\[6\]](#)

Synthetic Workflow and Mechanism


The SNAr mechanism proceeds via a two-step addition-elimination sequence. The nucleophilic nitrogen of piperazine attacks the electron-deficient carbon atom at the 3-position of the

pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (halide) is then eliminated to restore aromaticity, yielding the final product.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-(6-nitropyridin-3-yl)piperazine**.

[Click to download full resolution via product page](#)

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Field-Proven Experimental Protocol

This protocol is a synthesized example based on established methodologies.[\[4\]](#)[\[6\]](#)

Objective: To synthesize **1-(6-nitropyridin-3-yl)piperazine** from 5-bromo-2-nitropyridine and piperazine.

Materials:

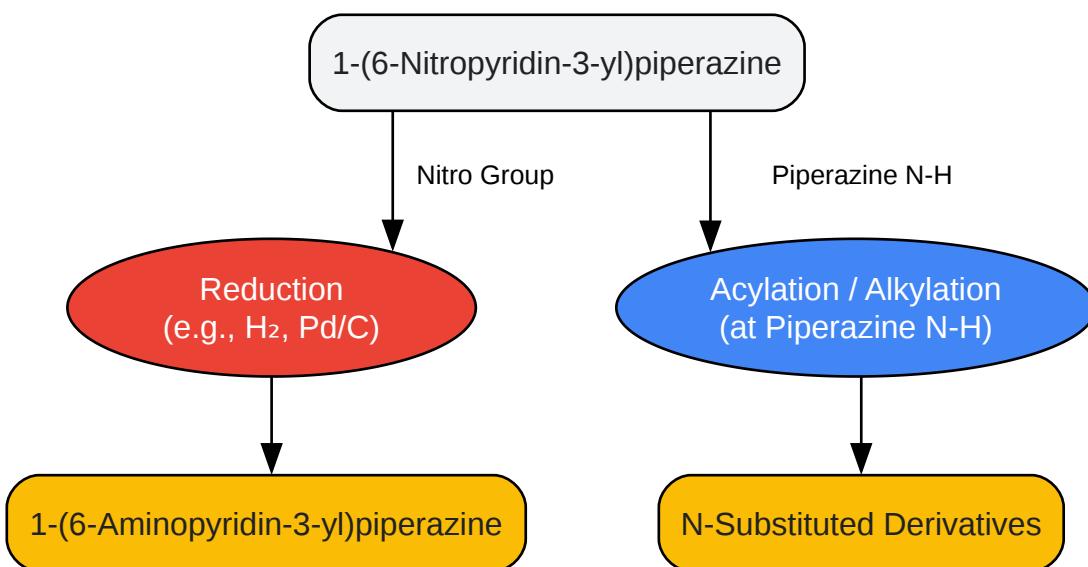
- 5-Bromo-2-nitropyridine (1.0 eq)
- Piperazine (1.2 eq)
- N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
- Acetonitrile (solvent)
- Ethyl acetate, Hexane (for chromatography)

- Silica gel

Procedure:

- Reaction Setup: To a round-bottom flask, add 5-bromo-2-nitropyridine (1.0 eq), piperazine (1.2 eq), and acetonitrile.
 - Causality: Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of reactants and supports the ionic SNAr mechanism. Using a slight excess of piperazine ensures the complete consumption of the starting halide.
- Base Addition: Add DIPEA (1.5 eq) to the mixture.
 - Causality: DIPEA acts as a non-nucleophilic base to scavenge the HBr formed during the reaction, driving the equilibrium towards the product. Its steric hindrance prevents it from competing with piperazine as a nucleophile.
- Heating: Heat the mixture to reflux for 8-12 hours.
 - Trustworthiness: Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (5-bromo-2-nitropyridine) is fully consumed. This provides a clear endpoint for the reaction.
- Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude residue is purified by column chromatography on silica gel.
 - Causality: A gradient elution system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) is typically used to separate the non-polar impurities from the more polar product. The final product is obtained as a yellow solid with reported yields often exceeding 80%.[\[4\]](#)[\[6\]](#)

Spectroscopic Characterization


The identity and purity of **1-(6-Nitropyridin-3-yl)piperazine** are confirmed using standard spectroscopic techniques. The data provided in the literature is consistent and serves as a reliable reference.[\[4\]](#)[\[6\]](#)

- ^1H NMR (400 MHz, DMSO-d₆):
 - δ 7.96 (d, J = 9.3 Hz, 1H, Pyridine-H)
 - δ 7.88 (d, J = 2.9 Hz, 1H, Pyridine-H)
 - δ 7.26 (dd, J = 9.3, 3.0 Hz, 1H, Pyridine-H)
 - δ 3.64 (t, 4H, Piperazine-H)
 - δ 3.32 (t, 4H, Piperazine-H)
 - Expert Insight: The downfield shifts of the pyridine protons are characteristic of an electron-deficient aromatic ring. The two distinct signals for the piperazine protons indicate different chemical environments for the CH₂ groups adjacent to the pyridine ring versus the N-H group. The observation of broad singlets in some solvents can indicate conformational exchange dynamics.[9]
- ^{13}C NMR (100 MHz, DMSO-d₆):
 - δ 151.7, 146.2, 136.6, 125.9, 118.4, 51.3, 45.8.[4][6]
 - Expert Insight: The signals in the 118-152 ppm range correspond to the carbons of the nitropyridine ring, while the upfield signals around 45-52 ppm are characteristic of the sp³-hybridized carbons of the piperazine ring.
- High-Resolution Mass Spectrometry (HRMS-ESI):
 - Calculated for C₉H₁₂N₄O₂ [M+H]⁺: 209.1039
 - Measured: 209.1030.[4][6]
 - Trustworthiness: The high accuracy of the measured mass provides unambiguous confirmation of the elemental composition of the synthesized molecule.

Reactivity and Derivatization Potential

1-(6-Nitropyridin-3-yl)piperazine is a bifunctional molecule, offering two primary sites for further chemical modification, which is precisely why it is a valuable scaffold in drug discovery.

- Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) or other reducing agents.^[1] This transformation is pivotal, as the resulting amino group can participate in a wide range of reactions, including amide bond formation, sulfonamide synthesis, and reductive amination.
- Functionalization of the Piperazine N-H: The secondary amine of the piperazine ring is a potent nucleophile and can be easily functionalized via acylation, alkylation, sulfonation, or by coupling with various electrophiles.

[Click to download full resolution via product page](#)

Caption: Key derivatization pathways for **1-(6-nitropyridin-3-yl)piperazine**.

Applications in Medicinal Chemistry and Drug Discovery

The primary significance of **1-(6-Nitropyridin-3-yl)piperazine** lies in its role as a key intermediate for the synthesis of highly potent and selective kinase inhibitors.^{[1][6]}

- CDK4/6 Inhibitors: This compound is a known precursor and impurity in the synthesis of Palbociclib, an FDA-approved drug for the treatment of HR-positive breast cancer.[6] Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle.[1] The 6-aminopyridinyl moiety, derived from the reduction of the nitro group in the title compound, is crucial for binding to the hinge region of the kinase.[1]
- Privileged Scaffold: The piperazine ring is considered a "privileged scaffold" in drug design, known for improving physicochemical properties such as aqueous solubility and for its ability to interact with multiple biological targets.[2][3][10] Its incorporation into drug candidates can favorably modulate their pharmacokinetic (ADME) profiles.[3][10]

Safety and Handling

As a nitroaromatic compound, **1-(6-Nitropyridin-3-yl)piperazine** requires careful handling. Many compounds in this class are toxic, mutagenic, and can be absorbed through the skin.[11] [12]

Hazard Type	GHS Information
Signal Word	Warning
Pictogram	GHS07 (Exclamation Mark)
Hazard Statements	H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5][13]

Handling Recommendations:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

- Storage: Store in a cool, dry, dark place under an inert atmosphere, segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[11][14]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(6-Nitropyridin-3-yl)piperazine | 775288-71-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 5. 1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(6-nitropyridin-3-yl)piperazine | 775288-71-6 [chemicalbook.com]
- 7. 775288-71-6 CAS MSDS (1-(6-nitropyridin-3-yl)piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 775288-71-6|1-(6-Nitropyridin-3-yl)piperazine|BLD Pharm [bldpharm.com]
- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. capotchem.cn [capotchem.cn]
- 14. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

- To cite this document: BenchChem. [1-(6-Nitropyridin-3-yl)piperazine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1631402#1-6-nitropyridin-3-yl-piperazine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com